Eudistomin T
Overview
Description
Eudistomin T is a β-carboline alkaloid isolated from marine tunicates, specifically from the genus Eudistoma. These compounds are known for their unique structures and diverse biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eudistomin T typically involves the cyclization of indole derivatives. One common method is the acylation of 2-(3-indolyl)ethyl isocyanide with phenylacetyl chloride, followed by cyclization and aromatization . Another approach involves the oxidative amidation and heterocyclization of tryptamine with 2,2-dibromo-1-phenylethanone .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, time, and concentration, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Eudistomin T undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the β-carboline core, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various β-carboline derivatives, which may exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
Eudistomin T exerts its effects primarily through the inhibition of protein translation. It binds to ribosomal subunits, thereby preventing the synthesis of proteins essential for cell survival . This mechanism is believed to be responsible for its antitumor and antiviral properties . Additionally, this compound can induce apoptosis in cancer cells by activating the p53 signaling pathway and triggering mitochondria-mediated cell death .
Comparison with Similar Compounds
Eudistomin U: Another β-carboline derivative with similar antimicrobial and anticancer properties.
Isoeudistomin U: A structural analogue of Eudistomin U with slight variations in its chemical structure.
19-Bromoisoeudistomin U: A brominated derivative of Isoeudistomin U with enhanced biological activities.
Uniqueness of Eudistomin T: this compound stands out due to its specific substitution pattern and the presence of a phenylacetyl group at the C-1 position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-17(12-13-6-2-1-3-7-13)19-18-15(10-11-20-19)14-8-4-5-9-16(14)21-18/h1-11,21H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBLVWPBUFWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148505 | |
Record name | Eudistomin T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108335-05-3 | |
Record name | Eudistomin T | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eudistomin T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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